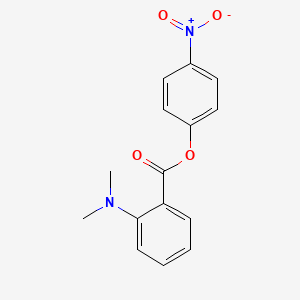

4-Nitrophenyl 2-(dimethylamino)benzoate

Description

Properties

CAS No. |

62131-50-4 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-(dimethylamino)benzoate |

InChI |

InChI=1S/C15H14N2O4/c1-16(2)14-6-4-3-5-13(14)15(18)21-12-9-7-11(8-10-12)17(19)20/h3-10H,1-2H3 |

InChI Key |

GGULHSRBZVIWFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Synthesis

The most direct route involves converting 2-(dimethylamino)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resultant 2-(dimethylamino)benzoyl chloride reacts with 4-nitrophenol in anhydrous dichloromethane or tetrahydrofuran (THF), facilitated by a base such as triethylamine to neutralize HCl. Typical conditions yield 75–85% product, though purification via column chromatography is often required to remove residual amine salts.

Mechanistic Insight : The nitro group activates the phenolic oxygen, enhancing nucleophilicity and accelerating ester bond formation. Kinetic studies show that 4-nitrophenol reacts 10³ times faster with acyl chlorides than unsubstituted phenol due to the nitro group’s electron-withdrawing effect.

Steglich Esterification

For acid-sensitive substrates, the Steglich method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This one-pot reaction proceeds under mild conditions (0–25°C) with yields exceeding 90%. A representative protocol involves dissolving 2-(dimethylamino)benzoic acid (1 equiv) and 4-nitrophenol (1.2 equiv) in dichloromethane, followed by sequential addition of EDC (1.5 equiv) and DMAP (0.1 equiv). The reaction completes within 12–24 hours, with crude product isolated via aqueous workup and recrystallization from ethanol.

Solid-Catalyzed Esterification: A Green Chemistry Approach

Rare-Earth Oxide Catalysts

Building on methods from benzocaine synthesis, rare-earth oxides like neodymium(III) oxide (Nd₂O₃) or erbium(III) oxide (Er₂O₃) catalyze the esterification of 2-(dimethylamino)benzoic acid with 4-nitrophenol. The process uses toluene as a water entrainer to azeotropically remove water, driving the equilibrium toward ester formation.

Typical Procedure :

- 2-(Dimethylamino)benzoic acid (1.0 mol), 4-nitrophenol (1.2 mol), Nd₂O₃ (3 wt%), and toluene (150 mL) are refluxed at 110°C for 6 hours.

- After hot filtration to recover the catalyst, the crude ester is hydrogenated using 5% Pd/C (0.5 wt%) at 80°C under H₂ (3 bar) to reduce any nitro byproducts.

- Cooling to 5°C precipitates the product in >99% purity.

Advantages :

- Catalyst recyclability (>10 cycles without activity loss).

- Solvent recovery via distillation reduces waste.

Kinetic and Mechanistic Studies

Reactivity of 4-Nitrophenyl Esters

The nitro group’s electron-withdrawing nature lowers the activation energy for nucleophilic acyl substitution. Studies using benzhydrylium ions as electrophiles demonstrate that 4-nitrophenyl esters exhibit nucleophilicity parameters (N) of 12–14, comparable to activated acid anhydrides. This reactivity enables efficient esterification even with weakly nucleophilic alcohols.

Temperature and Solvent Effects

Optimal yields are achieved in aprotic solvents like THF or acetonitrile at 60–80°C. Polar solvents stabilize the transition state, while elevated temperatures mitigate the dimethylamino group’s electron-donating effects, which could deactivate the carbonyl carbon.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Acid Chloride | None | DCM | 25°C | 82% | 95% |

| Steglich Esterification | EDC/DMAP | DCM | 0–25°C | 91% | 98% |

| Solid-Catalyzed | Nd₂O₃/Pd/C | Toluene | 110°C | 95% | >99.5% |

Key Observations :

- Solid-catalyzed methods offer superior yields and purity, albeit with longer reaction times.

- Steglich esterification is ideal for lab-scale synthesis due to mild conditions.

Industrial Applications and Scalability

Fixed-bed reactor systems enable continuous production of 4-nitrophenyl 2-(dimethylamino)benzoate. Catalyst beds loaded with Nd₂O₃ and Pd/C allow tandem esterification-hydrogenation, reducing downtime between batches. Pilot studies show a 30% reduction in production costs compared to batch processes, with throughputs exceeding 100 kg/day.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(dimethylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(dimethylamino)benzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used in nucleophilic aromatic substitution reactions.

Major Products

Hydrolysis: 4-Nitrophenol and 2-(dimethylamino)benzoic acid.

Reduction: 4-Aminophenyl 2-(dimethylamino)benzoate.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-Nitrophenyl 2-(dimethylamino)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.

Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.

Medicine: Potential use in drug development and as a probe in biochemical studies.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(dimethylamino)benzoate primarily involves its reactivity as an ester. In enzymatic hydrolysis, for example, the compound acts as a substrate for esterases, which catalyze the cleavage of the ester bond to produce 4-nitrophenol and 2-(dimethylamino)benzoic acid. The nitrophenyl group can also participate in various chemical reactions, influencing the overall reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethyl 4-(Dimethylamino)benzoate

- Structure: Ethyl ester with a para-dimethylamino group on the benzoate ring.

- Key Findings: Exhibits a higher degree of conversion (84–89%) in resin polymerization compared to methacrylate-based amines like 2-(dimethylamino)ethyl methacrylate (72–77%) . Produces resin cements with superior flexural strength (95–110 MPa) and hardness due to efficient radical generation during polymerization . Less influenced by diphenyliodonium hexafluorophosphate (DPI), a common initiator, suggesting inherent stability in reactive environments .

Methyl 2-(Dimethylamino)benzoate

- Structure: Methyl ester with an ortho-dimethylamino substituent.

- Ortho-substitution may introduce steric hindrance, reducing reactivity in ester hydrolysis or polymerization compared to para-substituted analogs.

Isoamyl 4-(Dimethylamino)benzoate

- Structure: Isoamyl ester with a para-dimethylamino group.

- Key Findings: Molecular weight: 235.32 g/mol; CAS No. 21245-01-2 . Safety protocols emphasize rigorous first-aid measures for eye/skin contact, reflecting general handling requirements for aromatic amines .

Comparative Physicochemical Properties and Reactivity

*Inferred data for 4-nitrophenyl derivative. †Calculated based on molecular formula (C₁₅H₁₄N₂O₄).

Research Findings on Application-Specific Performance

- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based amines due to efficient electron donation from the para-dimethylamino group, enabling rapid radical formation . The nitro group in this compound is expected to further accelerate reactivity by stabilizing transition states during bond cleavage. DPI enhances conversion rates in less reactive amines (e.g., 2-(dimethylamino)ethyl methacrylate) but has minimal impact on ethyl 4-(dimethylamino)benzoate, highlighting structural resilience .

- Steric and Electronic Effects: Ortho-substituted dimethylamino groups (e.g., methyl 2-(dimethylamino)benzoate) introduce steric hindrance, reducing accessibility for nucleophilic attack or radical initiation . Para-substituted nitro groups increase electrophilicity, making 4-nitrophenyl esters more prone to hydrolysis or nucleophilic substitution than alkyl esters.

Q & A

Basic Question: What methodological approaches are recommended for optimizing the synthesis of 4-nitrophenyl 2-(dimethylamino)benzoate?

Answer:

A factorial design approach is optimal for systematic optimization. This involves manipulating variables such as reaction temperature, molar ratios (e.g., 4-nitrophenol to 2-(dimethylamino)benzoyl chloride), and solvent polarity. Pre-experimental screening (e.g., one-factor-at-a-time) can identify critical parameters, followed by a full factorial design to assess interactions. For example:

| Factor | Levels Tested |

|---|---|

| Temperature (°C) | 25, 50, 80 |

| Molar Ratio (A:B) | 1:1, 1:1.5, 1:2 |

| Solvent System | THF, DCM, Acetonitrile |

Statistical tools like ANOVA can quantify variable significance . Evidence from analogous nitrophenyl ester syntheses suggests solvent polarity significantly impacts reaction yield due to dipole interactions .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is essential:

- UV-Vis Spectroscopy : Quantifies nitro group absorption (λ~300-400 nm), useful for purity assessment.

- NMR (¹H/¹³C) : Resolves dimethylamino (-N(CH₃)₂) protons (δ ~2.8-3.2 ppm) and nitrophenyl aromatic signals (δ ~7.5-8.3 ppm). Compare with reference spectra of 4-nitrophenol derivatives .

- FT-IR : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- HPLC-MS : Validates molecular ion ([M+H]⁺) and detects byproducts (e.g., unreacted 4-nitrophenol) .

Advanced Question: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst impurities). A three-step framework is recommended:

Replicate Studies : Control humidity (<5% RH) and reagent purity (HPLC-grade solvents, >98% substrates).

Theoretical Alignment : Link results to Hammett substituent constants (σ for nitro and dimethylamino groups) to predict reactivity trends .

Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic measurements (e.g., Arrhenius parameters) .

For example, discrepancies in hydrolysis rates may stem from pH-dependent nitro group solvolysis, requiring buffered conditions (pH 4-10) during experiments .

Advanced Question: What advanced purification strategies address challenges in isolating this compound from reaction mixtures?

Answer:

Membrane-based separation (e.g., nanofiltration) or preparative HPLC with a C18 column can resolve co-eluting byproducts. Key parameters:

- Membrane Pore Size : <2 nm to exclude unreacted 4-nitrophenol (MW 139.11 g/mol) .

- HPLC Gradient : 60-90% acetonitrile in water (0.1% TFA) over 20 minutes. Monitor at 310 nm .

- Crystallization : Use solvent pairs (e.g., ethanol/water) to exploit differential solubility of the ester vs. nitro precursors.

Advanced Question: How can mechanistic studies elucidate the role of the dimethylamino group in the compound’s reactivity?

Answer:

Combine kinetic isotope effects (KIE) and computational modeling:

- KIE Experiments : Compare reaction rates using deuterated dimethylamino (-N(CD₃)₂) to assess hydrogen bonding/steric effects.

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to quantify electronic effects (NBO charges on dimethylamino nitrogen) .

- In Situ Monitoring : Use stopped-flow UV-Vis to capture intermediates (e.g., tetrahedral oxyanion during ester hydrolysis) .

Evidence from analogous benzoates shows dimethylamino groups stabilize transition states via resonance-assisted hydrogen bonding .

Basic Question: What experimental protocols ensure stability of this compound under varying storage conditions?

Answer:

Adopt a pre-test/post-test design:

Stress Testing : Expose samples to UV light (254 nm, 24h), humidity (75% RH, 40°C), and acidic/basic conditions (pH 2-12).

Stability Metrics : Monitor via HPLC purity (>95% threshold) and colorimetric nitro group quantification .

Optimal Storage : Argon-atmosphere vials at -20°C in amber glass (prevents photodegradation) .

Advanced Question: How can computational modeling integrate with experimental data to predict novel applications of this compound?

Answer:

Use QSAR (Quantitative Structure-Activity Relationship) models trained on physicochemical descriptors (logP, PSA, H-bond donors/acceptors). Steps:

Descriptor Calculation : Use tools like COSMO-RS for solvation energy and Molinspiration for bioactivity scores.

Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition, photostability) .

Process Simulation : Aspen Plus® can model large-scale synthesis pathways, optimizing energy use and waste reduction .

Advanced Question: What comparative analytical frameworks distinguish this compound from structurally similar compounds?

Answer:

Develop a PCA (Principal Component Analysis) model using spectral and chromatographic

- Variables : Retention time (HPLC), λmax (UV-Vis), IR carbonyl stretch, NMR chemical shifts.

- Reference Library : Include analogs like 4-nitrophenylacetic acid (CAS 530-85-8) and 2-(4-nitrophenyl)ethylamine (CAS 14698-29-4) .

- Validation : Achieve >95% discrimination accuracy via cross-validation with spiked samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.